Bienvenue dans la boutique en ligne BenchChem!

DTP348

CAIX Inhibition Binding Affinity Enzyme Assay

DTP348 is the only research‑grade small molecule that integrates a potent CAIX inhibitor (Ki 8.3 nM) with a 5‑nitroimidazole radiosensitizer in a single pharmacophore – a mechanism unmatched by SLC‑0111 or other CAIX‑targeted agents. This dual action simultaneously addresses dysregulated tumor pH and radioresistance, enabling in‑vivo tumor‑growth reduction in MDA‑MB‑231 xenograft models while maintaining a wide safety margin (zebrafish LD₅₀ 3.5 mM). For reproducible, clinically translatable oncology studies, DTP348 delivers a validated, all‑in‑one tool that eliminates the need for separate inhibitors and radiosensitizers. Sourced as ≥98% pure lyophilized powder.

Molecular Formula C6H11N5O4S
Molecular Weight 249.25 g/mol
CAS No. 1383370-92-0
Cat. No. B612229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTP348
CAS1383370-92-0
SynonymsDTP348;  DTP 348;  DTP-348.
Molecular FormulaC6H11N5O4S
Molecular Weight249.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15)
InChIKeyAVSMSXHPIYIKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DTP348 (1383370-92-0): A Dual-Action CAIX Inhibitor and Radiosensitizer for Hypoxic Tumor Research


DTP348 (CAS: 1383370-92-0) is an orally bioavailable, nitroimidazole-based sulfamide that functions as a dual-mechanism agent . It acts as a potent inhibitor of tumor-associated carbonic anhydrase IX (CAIX), a hypoxia-inducible enzyme crucial for pH regulation in solid tumors, with an in vitro Ki of 8.3 nM . Simultaneously, its 5-nitroimidazole moiety enables it to act as a radiosensitizer specifically targeting hypoxic cells [1]. DTP348 has been investigated in a Phase I clinical trial (NCT02216669) for advanced solid tumors [2].

Why Generic Substitution with Other CAIX Inhibitors Fails for DTP348 Research


DTP348's value proposition for scientific and industrial users is not defined by CAIX inhibition alone. The compound integrates two distinct pharmacophores—a sulfamide CAIX inhibitor and a 5-nitroimidazole radiosensitizer—into a single molecule, a combination not present in other clinically advanced CAIX inhibitors such as SLC-0111 [1]. Furthermore, within its own nitroimidazole class, the closely related analog DTP338 exhibits a vastly different in vivo potency profile. Substituting DTP348 with another CAIX inhibitor or even a structurally similar nitroimidazole will yield fundamentally different experimental outcomes, as shown by the quantitative data below [2]. For procurement, understanding these precise, quantifiable differences is essential for experimental reproducibility and correct interpretation of results.

Quantitative Evidence Guide: DTP348's Differentiated Profile vs. Comparators


DTP348 CAIX Binding Affinity (Ki) vs. Leading Clinical Candidate SLC-0111

DTP348 demonstrates a significantly higher binding affinity for its primary target, carbonic anhydrase IX, compared to the most advanced clinical CAIX inhibitor, SLC-0111. This quantifiable difference in target engagement is a key differentiator for in vitro studies .

CAIX Inhibition Binding Affinity Enzyme Assay

In Vivo CAIX Inhibition Potency of DTP348 vs. Structural Analog DTP338

Despite being close structural analogs, DTP348 and DTP338 show a dramatic divergence in their ability to inhibit CAIX in a live cellular context. This is a critical and quantifiable distinction that precludes any assumption of functional equivalence between the two nitroimidazoles [1].

In Vivo Efficacy Xenopus Oocyte Model Functional Assay

In Vivo Toxicity Profile of DTP348 vs. Analog DTP338 in a Whole-Organism Model

DTP348 and its close analog DTP338 share an identical, quantifiable safety profile in a zebrafish embryo model. This data establishes a class-level toxicity threshold, demonstrating that the two compounds are functionally indistinguishable in this safety assay despite their vastly different in vivo CAIX inhibition potencies [1].

Developmental Toxicology Zebrafish Embryo Model LD50

DTP348 In Vivo Antitumor Efficacy in a Xenograft Model

DTP348 has demonstrated the ability to significantly reduce tumor growth in an in vivo xenograft model, an effect that distinguishes it from other CAIX inhibitors that only impact cell invasion in vitro. This is a key piece of in vivo efficacy data that supports its advancement beyond cell culture studies [1].

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Dual Mechanism: DTP348's Radiosensitizing Function is Absent in Other CAIX Inhibitors

Unlike the leading CAIX inhibitor SLC-0111, which is a pure enzyme inhibitor, DTP348 possesses a 5-nitroimidazole moiety that confers a second, independent mechanism of action: the ability to sensitize hypoxic cells to ionizing radiation. This dual functionality is a unique and quantifiable feature within the class of CAIX-targeted agents [1][2].

Radiosensitizer Hypoxia Dual Mechanism

Best Application Scenarios for DTP348 in Oncology and Hypoxia Research


Combination Therapy Studies with Radiotherapy in Hypoxic Tumor Models

DTP348 is uniquely suited for experiments designed to assess the combined effect of CAIX inhibition and hypoxic cell radiosensitization. Its dual mechanism allows researchers to simultaneously target two hallmarks of aggressive solid tumors—dysregulated pH and radioresistance. A typical experimental design, as outlined in its Phase I trial, involves continuous oral dosing of DTP348 starting two weeks before and continuing throughout a course of radiation, modeling a clinically relevant treatment regimen [1].

In Vivo Xenograft Studies Requiring Quantifiable Tumor Growth Inhibition

For in vivo oncology research, DTP348 offers a validated endpoint of tumor growth reduction in a widely used breast cancer xenograft model (MDA-MB-231). This distinguishes it from other CAIX inhibitors whose primary effects have been limited to invasion and migration in vitro. Researchers can confidently select DTP348 for studies where a quantifiable impact on tumor burden is a critical experimental outcome [2].

Investigating CAIX Biology in Live Organism Models with Established Toxicity Thresholds

DTP348 is an excellent tool for studying CAIX function in whole-organism models like zebrafish and Xenopus. The compound's toxicity profile is well-defined, with an established LD50 of 3.5 mM in zebrafish embryos and no apparent toxicity below 300 µM. This clear safety margin, which is orders of magnitude above its in vitro Ki of 8.3 nM, allows researchers to perform functional studies at pharmacologically active doses without confounding toxicity [3].

High-Affinity CAIX Inhibition in In Vitro Enzymatic and Cellular Assays

When experimental goals require robust and complete inhibition of CAIX enzymatic activity, DTP348 is a superior choice over the more advanced clinical candidate SLC-0111. With a Ki of 8.3 nM, DTP348's 5.4-fold greater potency ensures more effective target engagement in sensitive in vitro assays, enabling clearer interpretation of dose-response relationships and target-specific effects .

Quote Request

Request a Quote for DTP348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.